molecular formula C8H4BrF3N2O B567835 6-Bromo-5-(trifluoromethoxy)-1H-indazole CAS No. 1374651-78-1

6-Bromo-5-(trifluoromethoxy)-1H-indazole

Katalognummer B567835
CAS-Nummer: 1374651-78-1
Molekulargewicht: 281.032
InChI-Schlüssel: XWGFFCNWBMBDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “6-Bromo-5-(trifluoromethoxy)-1H-indazole” is not available .


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-5-(trifluoromethoxy)-1H-indazole” are not well-documented .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Ramarao (2017) showcases the microwave-assisted synthesis of novel compounds using a precursor similar to 6-Bromo-5-(trifluoromethoxy)-1H-indazole. The synthesized compounds were evaluated against various bacterial and fungal strains, indicating potential antimicrobial properties (Jha & Ramarao, 2017).

Synthesis of Perfluorinated 1H-Indazoles

Muñoz et al. (2014) focused on the synthesis and characterization of perfluorinated 1H-indazoles, demonstrating their potential as ligands due to their highly fluorinated nature. This research highlights the structural and supramolecular aspects of such compounds, which are relevant for materials science and pharmaceutical applications (Muñoz et al., 2014).

Development of Novel BRD4 Inhibitors

Yoo et al. (2018) reported on the synthesis of indazole-4,7-dione derivatives as novel inhibitors of bromodomain-containing protein 4 (BRD4), a target for cancer therapy. This work underlines the therapeutic potential of 1H-indazole derivatives in the development of cancer treatments (Yoo et al., 2018).

Exploration of SF5-Indazoles

Kanishchev and Dolbier (2018) explored the synthesis of 6-SF5-indazoles, showcasing an efficient synthetic approach for substituting the SF5 group on the indazole core. This study provides insights into the structural diversity and potential applications of SF5-substituted heterocycles (Kanishchev & Dolbier, 2018).

Asymmetric Silver-Catalysed Bromotrifluoromethoxylation

Research by Guo et al. (2017) introduced an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, providing a new method for introducing trifluoromethoxy groups into organic molecules. This technique is valuable for the synthesis of compounds with potential pharmacological and agrochemical applications (Guo et al., 2017).

Zukünftige Richtungen

The future directions for research on “6-Bromo-5-(trifluoromethoxy)-1H-indazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of the compound and its potential applications .

Eigenschaften

IUPAC Name

6-bromo-5-(trifluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-5-2-6-4(3-13-14-6)1-7(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGFFCNWBMBDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267675
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-(trifluoromethoxy)-1H-indazole

CAS RN

1374651-78-1
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-bromo-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.